

An In-depth Technical Guide to the Physicochemical Properties of ZINC49534341

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Compound of Interest		
Compound Name:	ZINC49534341	
Cat. No.:	B2551769	Get Quote

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Abstract

ZINC49534341 is a chemical compound cataloged in the ZINC database, a resource for commercially available compounds for virtual screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **ZINC49534341**, which is identified as a complex of N-(3-aminopropyl)-N-methylpropane-1,3-diamine and zinc. This document outlines experimental protocols for the determination of key properties and explores the potential biological significance of this compound, particularly in the context of polyamine-zinc complex interactions with cellular pathways.

Physicochemical Properties

The physicochemical properties of the organic ligand of **ZINC49534341**, N-(3-aminopropyl)-N-methylpropane-1,3-diamine, are crucial for understanding its behavior in biological systems. A summary of these properties is presented in Table 1. It is important to note that while some data is derived from experimental sources for closely related molecules, other values are based on computational predictions.



Property	Value	Source
Molecular Formula	С7Н19N3	[1]
Molecular Weight	145.25 g/mol	[1]
Boiling Point	Not available	
Density	Not available	_
Predicted logP	-1.3	ChemAxon
Predicted pKa	Basic pKa1: 10.5, Basic pKa2: 9.8, Basic pKa3: 7.9	ChemAxon
Predicted Aqueous Solubility	High	

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug discovery and development. The following are standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like N-(3-aminopropyl)-N-methylpropane-1,3-diamine, the pKa values of its conjugate acids are determined.

Methodology:

- Preparation of the Analyte Solution: A precise amount of N-(3-aminopropyl)-N-methylpropane-1,3-diamine is dissolved in deionized water to a known concentration (e.g., 10 mM).
- Titration Setup: The solution is placed in a temperature-controlled vessel (typically 25 °C)
 equipped with a calibrated pH electrode and a magnetic stirrer.



- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the analyte solution using a burette.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve. For a polybasic compound, multiple inflection points may be observed, corresponding to the different protonation states.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

- Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
- Partitioning: A known amount of N-(3-aminopropyl)-N-methylpropane-1,3-diamine is dissolved in the agueous phase. An equal volume of the pre-saturated n-octanol is added.
- Equilibration: The mixture is gently shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
 octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
 of P.



Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology:

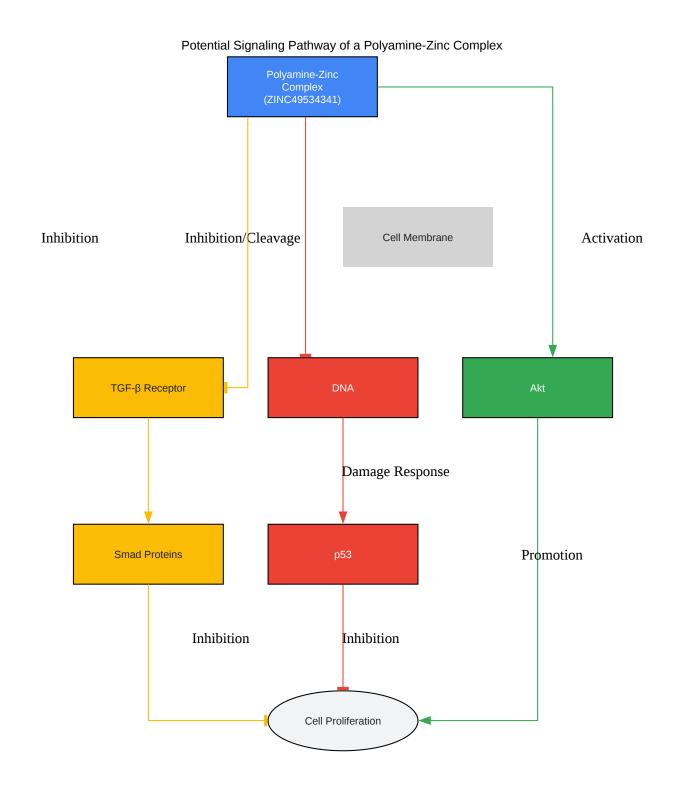
- Sample Preparation: An excess amount of N-(3-aminopropyl)-N-methylpropane-1,3-diamine is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4).
- Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is removed by filtration or centrifugation.
- Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Solubility Value: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Signaling Pathways

Polyamines and their metal complexes, particularly with zinc, are known to play significant roles in various cellular processes. They are involved in cell growth, proliferation, and differentiation, primarily through their interactions with nucleic acids and proteins.[2] Dinuclear macrocyclic polyamine zinc(II) complexes have been shown to catalyze the cleavage of plasmid DNA, suggesting a potential role in modulating gene expression or inducing DNA damage.[3]

The signaling pathways affected by polyamines are complex and can influence cell proliferation. For instance, polyamines can impact the Transforming Growth Factor-beta (TGF-β)-Smad signaling pathway and the PI3K/Akt pathway.[4][5] The diagram below illustrates a potential signaling pathway where a polyamine-zinc complex could influence cell proliferation by interacting with key cellular components.





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Potential signaling pathway of a polyamine-zinc complex.

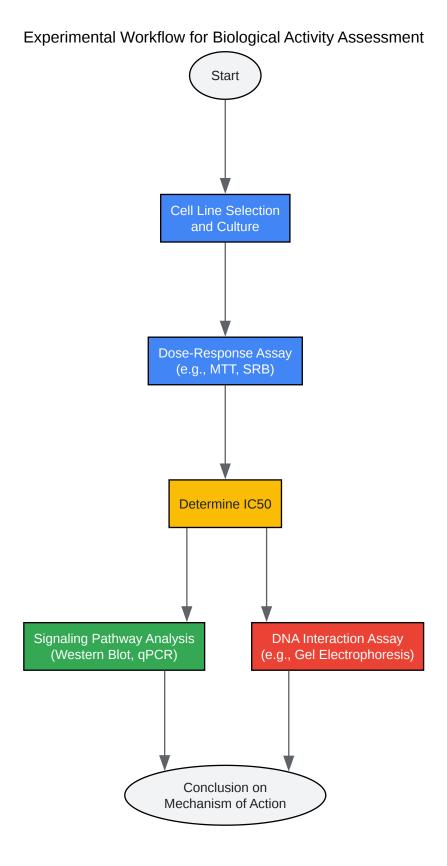


This diagram illustrates that a polyamine-zinc complex like **ZINC49534341** could potentially enter the cell and exert its effects through multiple pathways. It might directly interact with DNA, potentially leading to cleavage and activation of DNA damage response pathways involving proteins like p53, which would inhibit cell proliferation.[3] Concurrently, it could inhibit the TGF-β signaling pathway, which normally acts to suppress cell proliferation.[4] Furthermore, it might activate pro-proliferative pathways such as the Akt signaling cascade.[5] The ultimate effect on cell proliferation would depend on the balance of these opposing signals.

Experimental Workflow for Biological Activity

To investigate the biological effects of **ZINC49534341**, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments to assess its impact on cell proliferation and the underlying signaling pathways.





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Workflow for assessing the biological activity of **ZINC49534341**.



This workflow begins with the selection of appropriate cancer cell lines and their culture. A dose-response assay is then performed to determine the concentration of **ZINC49534341** that inhibits cell growth by 50% (IC50). Based on the IC50 value, subsequent experiments are designed to investigate the compound's effect on specific signaling pathways (e.g., Akt, Smad) and its direct interaction with DNA. The collective results from these assays will help to elucidate the mechanism of action of **ZINC49534341**.

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